REACTION_SMILES
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[C:20](=[O:21])([O-:22])[O-:23].[CH3:26][CH2:27][O:28][C:29](=[O:30])[CH3:31].[CH3:32][N:33]([CH3:34])[CH:35]=[O:36].[Cl:1][c:2]1[n:3][cH:4][c:5]([N+:8](=[O:9])[O-:10])[cH:6][cH:7]1.[K+:24].[K+:25].[NH2:11][c:12]1[cH:13][c:14]([OH:19])[cH:15][cH:16][c:17]1[Cl:18]>>[c:2]1([O:19][c:14]2[cH:13][c:12]([NH2:11])[c:17]([Cl:18])[cH:16][cH:15]2)[n:3][cH:4][c:5]([N+:8](=[O:9])[O-:10])[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccc(Cl)nc1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cc(O)ccc1Cl
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Name
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Type
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product
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Smiles
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Nc1cc(Oc2ccc([N+](=O)[O-])cn2)ccc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |